molecular formula C28H23ClN2O7 B2522185 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 866590-23-0

2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2522185
CAS No.: 866590-23-0
M. Wt: 534.95
InChI Key: AGSUVFYYWTWIST-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dioxinoquinoline-acetamide class, characterized by a fused dioxane-quinoline core and an acetamide side chain. Its structure includes a 4-chlorobenzoyl group at the 8-position of the quinoline ring and a 3,4-dimethoxyphenyl moiety attached to the acetamide nitrogen. The chlorine atom enhances electron-withdrawing effects, while the dimethoxy group may modulate hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN2O7/c1-35-22-8-7-18(11-23(22)36-2)30-26(32)15-31-14-20(27(33)16-3-5-17(29)6-4-16)28(34)19-12-24-25(13-21(19)31)38-10-9-37-24/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSUVFYYWTWIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : Often achieved through Friedländer synthesis.
  • Introduction of the Dioxin Ring : Accomplished via cyclization reactions.
  • Substitution Reactions : Involving nucleophilic substitutions to introduce functional groups.
  • Final Coupling : Using coupling agents to achieve the desired molecular structure.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition and receptor modulation.
  • Antimicrobial Properties : Investigated for effectiveness against various pathogens, potentially acting by disrupting metabolic pathways.

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials:

  • Polymer Synthesis : Its unique structure allows it to be used as a precursor in creating functionalized polymers with specific properties.
  • Coordination Chemistry : Acts as a ligand in coordination compounds due to its ability to form stable complexes.

Biological Research

The biological implications of this compound are extensive:

  • Mechanism of Action : It interacts with specific enzymes or receptors, leading to various biological effects such as inhibition or activation depending on the target.
  • Target Identification : Ongoing research aims to elucidate its specific biological targets and pathways involved in its activity.

Anticancer Studies

Recent studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines. For example:

  • A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells through reactive oxygen species (ROS) generation.

Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology indicated that the compound showed significant antibacterial activity against multi-drug resistant strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Benzoyl/4-Substituted Benzoyl: Ethoxy and methoxy groups introduce steric and electronic variations. Ethoxy’s larger size may hinder binding in sterically restricted pockets .
  • Acetamide Aryl Group: 3,4-Dimethoxyphenyl (Target): Two methoxy groups enhance hydrogen-bond acceptor capacity compared to mono-methoxy or dimethylphenyl derivatives, possibly improving interaction with polar residues in enzymes/receptors .

Physicochemical and Pharmacological Differences

  • Lipophilicity (LogP) : The target compound’s higher logP (~4.2) vs. analogues (~3.5–3.8) suggests greater membrane permeability but may increase off-target binding risks .
  • Molecular Weight : The target’s larger size (~520 g/mol) compared to simpler analogues (e.g., 337.6 g/mol in ) could influence pharmacokinetics (e.g., absorption, distribution) .
  • Synthetic Complexity: The dioxinoquinoline core requires multi-step synthesis, similar to ’s methods for spiro compounds. Chlorobenzoyl introduction likely involves Friedel-Crafts acylation or Suzuki coupling .

Biological Activity

The compound 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule belonging to the class of quinoline derivatives. It features a unique structure that includes a quinoline core, dioxin ring, and various substituents such as chlorobenzoyl and methoxyphenyl groups. This composition suggests potential biological activities that are of interest in medicinal chemistry and related fields.

  • IUPAC Name: this compound
  • Molecular Formula: C27H21ClN2O6
  • Molecular Weight: 504.92 g/mol
  • CAS Number: 866341-96-0

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Anticancer Activity

  • In Vitro Studies : Initial studies have demonstrated that compounds with similar structural features exhibit significant cytotoxicity against various human cancer cell lines. For example, derivatives of quinoline have shown effectiveness comparable to established chemotherapeutics like cisplatin in inhibiting tumor growth in vitro .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is often linked to the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways involving cyclin-dependent kinases (CDKs) .

Antibacterial Activity

  • Broad-Spectrum Efficacy : Certain derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus .
  • Comparative Studies : In comparative studies with known antibiotics, some derivatives demonstrated superior efficacy against specific strains of bacteria .

Anti-inflammatory Activity

  • Enzyme Inhibition : Preliminary assays indicate that the compound may possess anti-inflammatory properties through the inhibition of lipoxygenase enzymes involved in inflammatory pathways .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BShowed antibacterial activity with MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus.
Study CInvestigated anti-inflammatory properties through lipoxygenase inhibition assays with promising results indicating potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often depends on the electronic properties and spatial orientation of substituents on the aromatic rings. Studies suggest that electron-withdrawing groups enhance antibacterial and anticancer activities by stabilizing reactive intermediates during metabolic processes .

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